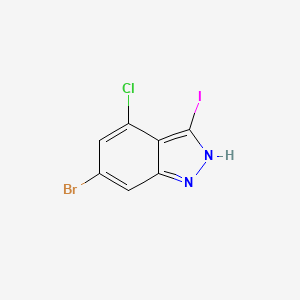

6-Bromo-4-chloro-3-iodo-1H-indazole

Description

Significance of Indazole Scaffold in Drug Discovery and Development

The indazole nucleus is a cornerstone in the design of numerous biologically active molecules. nih.govresearchgate.net Though rare in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov This has led to the development of several commercially available drugs incorporating the indazole moiety. researchgate.net The versatility of the indazole scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacological properties to target a diverse range of diseases. nih.gov For instance, indazole derivatives have been investigated as inhibitors of nitric oxide synthase, farnesoid-X receptor agonists, and estrogen receptor agonists. nih.gov

Role of Halogen Substitution in Modulating Pharmacological Profiles of Indazoles

The strategic placement of halogen atoms on the indazole ring system is a powerful tool in medicinal chemistry. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org This, in turn, can lead to improved potency, selectivity, and pharmacokinetic profiles. The introduction of different halogens, such as chlorine, bromine, and iodine, allows for a systematic exploration of structure-activity relationships, guiding the optimization of lead compounds. acs.org

Overview of 6-Bromo-4-chloro-3-iodo-1H-indazole as a Representative Tri-Halogenated Indazole System

This compound is a prime example of a multi-halogenated indazole derivative. sigmaaldrich.comsigmaaldrich.com Its structure, featuring three different halogen atoms at distinct positions on the indazole core, presents a unique platform for chemical diversification. Each halogen atom offers a potential site for further functionalization through various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The presence of bromine, chlorine, and iodine atoms imparts specific reactivity to the molecule, allowing for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 887568-16-3 |

| Molecular Formula | C₇H₃BrClIN₂ |

| Molecular Weight | 357.38 g/mol |

| Physical Form | Solid |

Data sourced from commercial supplier information. sigmaaldrich.comsigmaaldrich.com

The following sections will delve into the specific chemical characteristics and synthetic applications of this intriguing tri-halogenated indazole.

Chemical Profile of this compound

The unique arrangement of three different halogen atoms on the indazole scaffold of this compound dictates its chemical behavior and synthetic potential. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the construction of more complex molecular architectures.

Synthesis and Structural Elucidation

The synthesis of halogenated indazoles can be achieved through various synthetic routes. While specific details for the synthesis of this compound are not extensively reported in readily available literature, the synthesis of related halo-indazoles often involves multi-step sequences starting from substituted anilines. For instance, the synthesis of 4-bromo-6-chloro-1H-indazole has been described to proceed via the diazotization of 4-chloro-2-fluoroaniline (B1294793) followed by subsequent reactions. chemicalbook.com The introduction of the iodine at the 3-position can often be accomplished through direct iodination of the indazole ring using reagents like iodine in the presence of a base. mdpi.com

Structural elucidation of such compounds relies heavily on modern spectroscopic techniques.

Table 2: Spectroscopic Data for Halogenated Indazoles (Illustrative)

| Technique | Observation |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants providing information about their relative positions. |

| ¹³C NMR | The carbon NMR spectrum would reveal the chemical shifts of the carbon atoms in the indazole core, with the carbons bearing halogen atoms exhibiting characteristic shifts. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound and the presence of bromine and chlorine atoms through their characteristic isotopic patterns. |

This is an illustrative table as specific spectral data for this compound is not widely published. The information is based on general knowledge of NMR and MS for similar compounds. mdpi.commdpi.com

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the differential reactivity of the C-Br, C-Cl, and C-I bonds. The C-I bond is generally the most reactive towards cross-coupling reactions, followed by the C-Br bond, and then the C-Cl bond. This hierarchy allows for selective functionalization of the molecule.

The distinct nature of the three halogen substituents allows for a stepwise and regioselective approach to molecular elaboration. The iodine atom at the 3-position is particularly susceptible to a variety of transformations, making it a key handle for introducing molecular diversity.

The halogen atoms on the indazole ring, particularly the iodine and bromine, serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of substituents to the indazole core. mdpi.comresearchgate.net The ability to selectively react one halogen over the others is a significant advantage in multi-step syntheses. nih.gov

Applications in Organic Synthesis

The unique structural features and reactivity of this compound make it a valuable building block in the synthesis of more elaborate molecules, particularly those with potential pharmacological activity.

Use as a Versatile Building Block

This tri-halogenated indazole can be considered a versatile scaffold upon which complex molecular architectures can be constructed. The sequential and selective functionalization of the three halogenated positions allows for the systematic construction of a library of diverse compounds.

Role in the Synthesis of Complex Heterocyclic Systems

By leveraging the differential reactivity of the halogen atoms, chemists can use this compound as a starting point for the synthesis of a variety of fused and substituted heterocyclic systems. For example, the iodine at the 3-position can be readily displaced or used in a coupling reaction to introduce a new ring system, while the other halogens remain available for subsequent transformations. This stepwise approach provides a high degree of control over the final molecular structure.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDHOIDUNKQALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646413 | |

| Record name | 6-Bromo-4-chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-16-3 | |

| Record name | 6-Bromo-4-chloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Bromo 4 Chloro 3 Iodo 1h Indazole

Cross-Coupling Reactions at Halogenated Sites

The presence of iodo, bromo, and chloro substituents provides multiple handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. The relative reactivity of these halogens (I > Br > Cl) under typical cross-coupling conditions allows for selective functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the case of 6-bromo-4-chloro-3-iodo-1H-indazole, the high reactivity of the C-I bond at the C3 position allows for selective coupling under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. researchgate.net

Research has shown that 6-bromo-3-iodo-1H-indazole undergoes Suzuki-Miyaura coupling preferentially at the C3 position. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br and C-Cl bonds, facilitating oxidative addition to the palladium catalyst.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product | Yield | Ref |

| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 6-Bromo-3-aryl-1H-indazole | Good to Excellent | researchgate.net |

| 7-Bromo-4-substituted-1H-indazoles | Aryl boronic acids | PdCl₂(PPh₃)₂ | K₂CO₃/Cs₂CO₃ | DMF | 7-Aryl-4-substituted-1H-indazoles | Moderate to Good | nih.gov |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O (Microwave) | 3-Aryl-1H-indazoles | Good to Excellent | researchgate.net |

Microwave-assisted Suzuki-Miyaura coupling of 3-bromoindazoles has also been reported to proceed efficiently, providing rapid access to 3-aryl-1H-indazoles. researchgate.net While specific data for the this compound is limited in this context, the general principles of reactivity suggest a similar outcome. The development of one-pot Suzuki-Miyaura/arylation procedures further expands the synthetic utility, allowing for the creation of C3, C7-diarylated indazoles. researchgate.net

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

For this compound, the C-I bond at the 3-position is the most reactive site for Sonogashira coupling. This allows for the selective introduction of an alkynyl group at this position while preserving the bromo and chloro substituents for further functionalization. The reactivity order of the halogens (I > Br > Cl) is a key factor in achieving this selectivity. wikipedia.org

While direct examples for this compound are not extensively documented in the provided results, the general principles of Sonogashira coupling on polyhalogenated heterocycles strongly suggest that selective alkynylation at the C3 position is highly feasible. organic-chemistry.orgresearchgate.net

Heck Coupling and Other Metal-Catalyzed Coupling Reactions

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. thieme-connect.de The reaction typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of E-isomers. thieme-connect.de The reactivity of the aryl halide in the Heck reaction follows the general trend of I > Br > Cl. thieme-connect.de

Given this reactivity pattern, this compound would be expected to undergo Heck coupling preferentially at the C3-iodo position. This would allow for the introduction of a variety of alkenyl substituents at this position.

Nucleophilic Aromatic Substitution on Halogenated Indazoles

Nucleophilic aromatic substitution (SNAAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic system.

While specific studies on the nucleophilic aromatic substitution of this compound were not found in the search results, related chemistries on other halogenated heterocycles provide insights. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. acs.org The indazole ring itself can be considered electron-deficient, and the presence of three halogen atoms would further activate the ring towards nucleophilic attack. The relative lability of the halogens as leaving groups (I > Br > Cl) would likely dictate the site of substitution.

Electrophilic Aromatic Substitution on the Indazole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. youtube.com The position of substitution is directed by the existing substituents on the ring. The indazole ring system is generally susceptible to electrophilic attack, and the nature and position of substituents play a crucial role in determining the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the indazole ring, nitration has been reported, with the position of nitration depending on the reaction conditions and the substituents already present on the ring. chim.it For instance, 7-nitroindazole (B13768) can be further nitrated to yield 3,7-dinitro-1H-indazole. chim.it

Regioselective Functionalization at the Indazole Core

The ability to selectively functionalize specific positions of the indazole core is crucial for the synthesis of targeted molecules with desired biological activities. The inherent reactivity differences of the halogen atoms in this compound provide a basis for regioselective derivatization.

As established in the discussion of cross-coupling reactions, the C-I bond at the 3-position is the most labile and therefore the primary site for initial functionalization. researchgate.net Following the reaction at C3, the C-Br bond at the 6-position would be the next most reactive site for subsequent cross-coupling or other transformations. Finally, the C-Cl bond at the 4-position, being the least reactive, could be targeted under more forcing conditions. This stepwise functionalization allows for the controlled and regioselective introduction of different substituents onto the indazole scaffold.

C3 Functionalization

The C3 position of this compound is particularly activated for functionalization due to the presence of the iodine atom. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. libretexts.org This predictable reactivity hierarchy enables chemists to selectively target the C3 position for modification while leaving the C6-bromo and C4-chloro substituents intact for subsequent reactions. researchgate.netthieme-connect.de

This selective functionalization is crucial for building molecular complexity. The primary methods employed for C3 derivatization are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the 3-iodoindazole with various organoboron compounds, typically boronic acids or their esters. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. mdpi.com For instance, the coupling of N-protected 3-iodoindazoles with aryl or vinyl boronic acids proceeds selectively at the C3 position. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. Research on similarly substituted 5-bromo-3-iodoindoles and indazoles has shown that Suzuki couplings can be performed selectively at the C3-iodo position, setting the stage for a subsequent coupling at the C5-bromo position. thieme-connect.de

Sonogashira Coupling: To introduce alkyne moieties at the C3 position, the Sonogashira coupling is the method of choice. wikipedia.org This reaction involves the coupling of the 3-iodoindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The higher reactivity of the C-I bond ensures that the alkynylation occurs exclusively at the C3 position. thieme-connect.de This selectivity is critical for synthesizing 3-alkynyl indazole derivatives, which can be further elaborated or used as key intermediates in the synthesis of more complex heterocyclic systems.

The table below summarizes representative conditions for the C3 functionalization of halo-indazoles based on established methodologies.

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ / DME, H₂O | 3-Aryl-6-bromo-4-chloro-1H-indazole |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine / THF or DMF | 3-Alkynyl-6-bromo-4-chloro-1H-indazole |

| Suzuki-Miyaura Coupling | Vinyl-B(pin) | Pd(dppf)Cl₂ | K₃PO₄ / Dioxane, H₂O | 3-Vinyl-6-bromo-4-chloro-1H-indazole |

N-Alkylation and N-Arylation Strategies

Functionalization of the nitrogen atoms in the pyrazole (B372694) ring of the indazole core is a fundamental strategy for modifying the compound's properties. The alkylation or arylation of this compound generally results in a mixture of N1 and N2 substituted products, as the parent indazole exists as two tautomers in equilibrium. beilstein-journals.org The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.govd-nb.info

N-Alkylation: Direct alkylation of the indazole N-H bond is the most common approach. The choice of reaction conditions can steer the selectivity towards either the N1 or N2 isomer.

N1-Selective Alkylation: Generally, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) favors the formation of the N1-alkylated product. nih.govd-nb.info This is often considered the thermodynamically more stable isomer. d-nb.info This protocol has been shown to be effective for a wide variety of substituted indazoles and alkylating agents, including primary alkyl halides. nih.govrsc.orgnih.gov

N2-Selective Alkylation: Achieving high selectivity for the N2 position can be more challenging. However, certain conditions, such as using Mitsunobu conditions or specific catalytic systems like copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, have been developed to favor the formation of the N2-alkylated regioisomer. nih.govresearchgate.net The steric and electronic properties of the substituents on the indazole ring also play a significant role in directing the alkylation. nih.govd-nb.info

The following table outlines conditions that influence the regioselectivity of N-alkylation on the indazole scaffold.

| Desired Regioisomer | Reagents | Base | Solvent | Key Finding |

|---|---|---|---|---|

| N1-Alkylated Indazole | Alkyl Halide (e.g., R-Br) | NaH | THF | High N1 selectivity is often achieved; considered the thermodynamic product. nih.govd-nb.info |

| N1/N2 Mixture | Alkyl Iodide (e.g., R-I) | NaH | DMF | Often results in a mixture of N1 and N2 products with low selectivity. beilstein-journals.org |

| N2-Alkylated Indazole | Alkyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ (catalytic) | DCE | Provides a general method for selective N2-alkylation. researchgate.net |

| N2-Alkylated Indazole | Alcohol (R-OH) / DIAD / PPh₃ | - | THF | Mitsunobu conditions can favor the N2 isomer. nih.gov |

N-Arylation: The introduction of an aryl group onto the indazole nitrogen is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic method for forming C-N bonds. The reaction couples the indazole with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst, a base (such as K₂CO₃ or Cs₂CO₃), and often a ligand like a diamine. nih.govorganic-chemistry.orgmit.edu This method is broadly applicable to various nitrogen-containing heterocycles, including indazoles. organic-chemistry.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This modern cross-coupling reaction offers a versatile alternative, often proceeding under milder conditions than the Ullmann reaction. It involves coupling the indazole with an aryl halide or triflate using a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective for many amines and heterocyles, its application must be optimized for the specific indazole substrate. mdpi.com

Structure Activity Relationship Sar Studies of Halogenated Indazoles

Impact of Halogen Position and Identity on Biological Activity

The specific placement and type of halogen atom on the indazole ring can dramatically alter a compound's biological activity. chim.itresearchgate.net Research into various substituted indazoles has shown that modifications at positions C3, C5, and C6 are particularly influential. nih.govnih.gov For instance, in the development of kinase inhibitors, the introduction of halogens can lead to enhanced potency. nih.gov

Halogenation is a key step for creating diversity in compound libraries, as the halogen atom can be used as a handle for further modifications through reactions like metal-catalyzed cross-coupling. chim.it The choice of halogen—fluorine, chlorine, bromine, or iodine—is critical, as each confers distinct properties. For example, a study on 1H-indazol-3-amine derivatives found that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov Conversely, another study on indazole derivatives showed that adding a chlorine atom to a particular scaffold led to a reduction in potency. nih.govrsc.org

| Compound Series | Halogen/Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Indazole-pyrimidine derivatives | Chlorine (Cl) | Led to a decrease in potency compared to methoxy (B1213986) derivatives. | nih.gov |

| 1H-Indazol-3-amine derivatives | Fluorine (F) at C-6 | Resulted in improved enzymatic activity and cellular potency. | nih.gov |

| 1H-indazole derivatives | Bromine (Br) at C-4 | Series of derivatives showed potent antibacterial activity against specific strains. | nih.gov |

| 3,5-disubstituted indazole derivatives | Fluorine (F) vs. Chlorine (Cl) at C-5 substituent | Para-fluorine substitution was found to be crucial for antitumor activity, with replacement by chlorine decreasing activity. | nih.gov |

| 3-vinylindazoles | Iodine (I) at C-3 | 3-Iodoindazoles served as key intermediates in the synthesis of potent Tropomyosin receptor kinase (Trk) inhibitors. | chim.it |

Bromine substitution on the indazole ring has been explored for various therapeutic applications. The presence of a bromo group, as seen in 6-bromo-1H-indazole, provides a synthetically versatile handle for creating extensive libraries of compounds through reactions like 1,3-dipolar cycloadditions. researchgate.netbanglajol.info Studies on 4-bromo-1H-indazole derivatives have led to the discovery of novel inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antibacterial activity, particularly against Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov The position of the bromine atom is crucial; for example, 6-bromo-1H-indazole itself has been noted for its potential anticancer and antimicrobial properties, serving as a foundational structure for more complex derivatives. researchgate.net The synthesis of 3-bromoindazoles is also a common strategy, often achieved through reagents like dibromohydantoin, to create precursors for further functionalization. nih.gov

Iodine, the largest and most polarizable of the common halogens, plays a unique role in SAR. The introduction of iodine at the C-3 position of the indazole ring is a valuable synthetic transformation, often accomplished using iodine in the presence of a base. rsc.orgchim.it These 3-iodoindazoles are not typically the final active compounds but serve as crucial intermediates for introducing other functional groups via cross-coupling reactions, as seen in the synthesis of inhibitors for VEGFR-2 and Tropomyosin receptor kinases (Trk). chim.it The iodine atom's size and ability to form halogen bonds can also directly influence binding affinity to target proteins. The reactivity of the carbon-iodine bond makes it an excellent leaving group for constructing complex molecular architectures. chim.it

Influence of Polyhalogenation Pattern on Biological Potency and Selectivity

The presence of multiple halogens on the indazole core, as exemplified by 6-Bromo-4-chloro-3-iodo-1H-indazole, creates a unique electronic and steric environment that can lead to enhanced biological potency and target selectivity. The interplay between different halogens at various positions can have synergistic or antagonistic effects on activity.

For instance, studies on 3,5-disubstituted indazole derivatives revealed complex SARs related to polyhalogenation. When the C-5 position was substituted with a phenyl ring, the halogenation pattern on that ring was critical. A compound with a 3,4-dichlorophenyl substituent at C-5 showed a 2-10 fold decrease in activity against K562 cells compared to one with a 3-fluorophenyl group. nih.gov Furthermore, comparing a compound with a 2,4-difluoro substitution to those with 4-chloro or 4-bromo substitutions showed that the difluoro compound was significantly more active. nih.gov This demonstrates that the specific combination and placement of halogens are key determinants of a compound's ultimate biological effect. The unique pattern in this compound, with three different halogens at three distinct positions, suggests a highly tailored structure designed to optimize interactions with a specific biological target.

Conformational Analysis and its Relation to SAR

In the case of this compound, the large iodine atom at C-3 and the bromine atom at C-6 can influence the orientation of substituents at the N-1 position and affect how the molecule presents its binding motifs to a receptor. The specific arrangement of these halogens dictates the molecule's surface shape and electrostatic potential, which are fundamental to molecular recognition. A favorable conformation that minimizes steric clashes and positions key interacting groups (like hydrogen bond donors/acceptors and hydrophobic regions) correctly within a protein's binding site is essential for high potency. Therefore, the polyhalogenation pattern is directly linked to the molecule's preferred conformation, which in turn is a cornerstone of its structure-activity relationship.

Computational Contributions to SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. mdpi.com For halogenated indazoles, 3D-QSAR and pharmacophore mapping can help elucidate the key structural features required for activity. nih.gov These models use calculated molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—to build mathematical equations that can predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

For halogenated compounds, specific descriptors are particularly relevant. For example, BCUT (Burden eigenvalues) descriptors, which relate to atomic properties like polarizability and van der Waals volumes, have been used to model the cytotoxic effects of halogenated benzimidazoles. mdpi.com Such models can reveal that higher values of certain descriptors, influenced by the presence of halogens, correlate with increased or decreased biological activity. mdpi.com These computational insights provide a structural framework that helps medicinal chemists understand why certain halogen substitutions are beneficial while others are detrimental, guiding the design of more potent and selective molecules. nih.gov

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Halogenated Compounds |

|---|---|---|---|

| Electronic | Electrostatic Maps | Distribution of charge in the molecule. | Halogens are highly electronegative, significantly altering the electrostatic potential which is crucial for receptor binding. |

| Steric | Molar Refractivity (MR) | Volume and polarizability of the molecule. | Reflects the bulk and dispersion forces introduced by different halogens (I > Br > Cl > F). |

| Topological | BCUT Descriptors (e.g., BELp1, BEHv6) | Molecular topology weighted by atomic properties like polarizability or volume. | Can capture the influence of halogen size and polarizability on overall molecular properties affecting activity. |

| Quantum Chemical | Egap (HOMO-LUMO energy gap) | Chemical reactivity and stability. | Describes the electrophilicity of the molecule, which can be important for covalent interactions at a target site. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for investigating the physicochemical properties of molecular systems. nih.gov By calculating the electron density, DFT allows for the prediction of various molecular attributes, including geometry, electronic structure, and reactivity descriptors. nih.govdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Central to understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.govdntb.gov.ua A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

For indazole derivatives, the distribution of HOMO and LUMO often spans the entire molecule. nih.gov The HOMO region indicates the propensity to donate electrons (nucleophilic character), while the LUMO region highlights the ability to accept electrons (electrophilic character). wikipedia.org In the context of 6-bromo-4-chloro-3-iodo-1H-indazole, the specific arrangement of electron-withdrawing halogen atoms (bromo, chloro, and iodo) on the indazole core significantly influences the energies and localizations of these frontier orbitals.

Table 1: Frontier Molecular Orbital (FMO) Data for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative 1 | -6.5 | -2.0 | 4.5 |

| Indazole Derivative 2 | -7.0 | -1.8 | 5.2 |

| Indazole Derivative 3 | -6.2 | -2.5 | 3.7 |

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not available in the provided search results. The energy gap is calculated as ELUMO - EHOMO.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govdntb.gov.ua The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net

For this compound, the electronegative halogen atoms and the nitrogen atoms of the indazole ring are expected to create distinct regions of negative potential. The hydrogen atom on the pyrazole (B372694) ring and the regions around the carbon atoms will likely exhibit positive or near-neutral potential. This analysis provides insights into intermolecular interactions, such as hydrogen bonding, and helps in understanding how the molecule might interact with biological targets. nih.gov

Reactivity and Selectivity Predictions

By combining FMO analysis and ESP surface maps, researchers can make informed predictions about the reactivity and selectivity of this compound in chemical reactions. The locations of the HOMO and LUMO, along with the charge distribution, can indicate which atoms are most likely to participate in a reaction and whether the molecule will act as a nucleophile or an electrophile. wikipedia.org

The presence of multiple halogen substituents introduces complexity and the potential for regioselectivity in reactions. For instance, in nucleophilic substitution reactions, the relative electron-withdrawing strengths and the steric hindrance of the bromo, chloro, and iodo groups will influence which site is most reactive. DFT calculations can help to elucidate these subtle differences, providing a theoretical basis for predicting reaction outcomes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

Binding Affinity Predictions

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or a docking score. nih.gov This value estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov

For this compound, docking studies against various protein targets could reveal its potential as an inhibitor or modulator of specific biological pathways. The binding affinity would be influenced by factors such as the shape complementarity between the ligand and the protein's binding pocket, as well as the formation of favorable intermolecular interactions. nih.gov

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -8.5 |

| Cyclooxygenase-2 (COX-2) | -7.9 |

| Tumor Necrosis Factor-alpha (TNF-α) | -9.2 |

This table presents hypothetical data for illustrative purposes, as specific docking results for this compound were not available in the provided search results.

Identification of Key Interaction Sites

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's binding site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking.

In the case of this compound, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The aromatic ring system can engage in hydrophobic and π-stacking interactions with corresponding residues in the protein. Identifying these key interaction sites is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For indazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer and antiviral activities.

Researchers have successfully developed both 2D and 3D QSAR models to explore the anticancer potential of indazole derivatives. researchgate.net For instance, in a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using the multiple linear regression (MLR) method. researchgate.net This type of model correlates physicochemical properties and topological indices with biological activity.

In parallel, 3D-QSAR models, which consider the three-dimensional properties of the molecules, have also been constructed. researchgate.net One such approach is the SWF kNN (Step-Wise Forward k-Nearest Neighbor) method. researchgate.net These 3D models provide a more detailed understanding by mapping out the steric and electrostatic fields around the molecules, highlighting regions where modifications could enhance or diminish activity. nih.gov For example, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have revealed the importance of steric and electrostatic fields in their inhibitory potency. nih.gov

A study focusing on indazole derivatives as neuraminidase inhibitors for anti-influenza applications also developed both 2D and 3D QSAR models. researchgate.net The 2D models identified parameters like hydrogen count and hydrophilicity as significant, while the 3D models indicated that steric and hydrophobic descriptors negatively contributed to the inhibitory activity. researchgate.net

The reliability of any QSAR model depends on its predictive accuracy, which is assessed through rigorous validation. nih.gov Key statistical parameters used for validation include the squared correlation coefficient (r²), the internal cross-validation coefficient (q²), and the external validation coefficient (pred_r²). researchgate.net A high value for these parameters indicates a robust and predictive model. nih.gov

For example, the 2D-QSAR model for indazole-based TTK inhibitors showed a high correlation coefficient (r²) of 0.9512, with good internal (q²) and external (pred_r²) validation values of 0.8998 and 0.8661, respectively. researchgate.net Similarly, the 3D-QSAR model for the same series displayed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net The close agreement between the experimental and predicted activity values in these studies underscores the predictive power of the developed models. researchgate.net

The following table summarizes the validation statistics for QSAR models developed for different series of indazole derivatives.

| Indazole Derivative Series | QSAR Model Type | r² | q² | pred_r² |

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 |

| TTK Inhibitors | 3D-QSAR (SWF kNN) | - | 0.9132 | - |

| Neuraminidase Inhibitors | 2D-QSAR | - | 0.950 | 0.877 |

| Neuraminidase Inhibitors | 3D-QSAR | - | 0.899 | 0.957 |

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the stability of a ligand when bound to its target protein and its conformational dynamics within the binding site.

For indazole derivatives, MD simulations have been employed to understand their interaction with biological targets. For example, in a study of novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, MD simulations were performed on the complex of a promising compound with the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov The simulations showed that the complex remained in good equilibrium with a structural deviation of approximately 1-3 Å, indicating a stable binding. nih.gov

Similarly, MD simulations of the most potent indazole derivative targeting HIF-1α demonstrated good binding efficiency and stability within the active site of the protein. nih.gov These simulations are crucial for confirming the binding modes predicted by molecular docking and for assessing the dynamic behavior of the ligand-protein complex in a simulated biological environment. nih.gov

Mechanistic Studies through Computational Approaches

Computational approaches are pivotal in elucidating the potential mechanisms of action for compounds like this compound and its analogs. These studies often integrate several techniques to build a comprehensive picture of the molecular interactions driving biological activity.

Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand to its molecular target. For instance, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione reductase enzyme revealed a network of hydrophobic and hydrophilic interactions that contribute to highly stable binding. nih.gov

Following docking, techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be used to calculate the binding free energies. High negative MM/GBSA values for the TryR-ligand complex further confirmed the stability of the interaction. nih.gov

By combining the insights from QSAR, molecular docking, and MD simulations, a deeper mechanistic understanding can be achieved. QSAR models identify the critical chemical features for activity, docking predicts the binding pose, and MD simulations validate the stability of this interaction over time. nih.govnih.gov For indazole derivatives targeting HIF-1α, the combination of these computational studies provides a structural framework for designing new, more selective inhibitors for cancer therapy. nih.gov

Biological Activities and Mechanistic Insights

Anticancer Activity of Halogenated Indazole Derivatives

Indazole derivatives are recognized for their potential as anti-tumor agents, with several indazole-based drugs, such as Axitinib and Pazopanib, already in clinical use for cancer therapy. researchgate.netnih.gov The anticancer activity of this class of compounds stems from their ability to interfere with various cellular processes crucial for tumor growth and survival. nih.govresearchgate.net Research into halogenated indazoles has demonstrated potent activity against a range of cancer cell lines, including liver, breast, and leukemia. researchgate.net For instance, the synthesis of 6-bromo-3-iodo-1H-indazole serves as a key step in creating more complex indazole derivatives evaluated for their anti-cancer properties. nih.govresearchgate.net

A primary mechanism behind the anticancer effects of halogenated indazoles is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov

Tyrosine Kinase Inhibitors (TKIs): Halogenated indazoles have been developed as potent inhibitors of multiple tyrosine kinases. nih.govnih.gov The strategic placement of halogen atoms can enhance the binding affinity of these inhibitors to the kinase active site, leading to increased potency and selectivity. nih.gov For example, halogenated TKIs like Gefitinib and Ponatinib have demonstrated clinical efficacy in treating cancers such as non-small cell lung cancer and chronic myeloid leukemia. nih.gov The indazole scaffold itself is a core component of several commercially available kinase inhibitors used in cancer treatment. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a vital role in cell proliferation, migration, and survival, and its dysregulation is implicated in various cancers, including bladder, lung, and ovarian cancer. nih.govnih.gov Numerous indazole derivatives have been identified as potent inhibitors of FGFRs. nih.govnih.govnih.govacs.org These inhibitors work by occupying the ATP-binding pocket of the receptor, blocking downstream signaling. acs.orgmdpi.com The development of selective FGFR inhibitors is an area of increasing interest to minimize off-target effects. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The MAPK/ERK pathway is a key signaling cascade that is frequently hyperactivated in many cancers, promoting cell proliferation and survival. nih.govcancer.gov Indazole amide derivatives have been discovered and optimized as potent inhibitors of ERK1/2. nih.govnih.gov One highly selective ERK1/2 inhibitor, SCH772984, utilizes an indazole moiety as a hinge-binding motif, inducing a novel allosteric pocket that contributes to its high potency and slow inhibitor off-rate. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. nih.govresearchgate.net It degrades the essential amino acid tryptophan, leading to the suppression of T-cell-mediated immune responses. researchgate.net Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. Researchers have developed indazole derivatives that demonstrate significant IDO1 inhibitory activity. nih.govnih.gov For example, a series of 1H-indazole derivatives with substituents at the 4 and 6 positions showed notable IDO1 inhibition, with one compound exhibiting an IC₅₀ value of 5.3 μM. nih.gov

Halogenated indazole derivatives exert their anticancer effects by directly impacting cell proliferation and inducing programmed cell death (apoptosis). nih.gov Several polysubstituted indazoles have shown potent antiproliferative activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The mechanism often involves cell cycle arrest, where the compounds halt cells in a specific phase, preventing them from dividing. nih.gov For instance, some indazoles cause a block in the S phase, suggesting they may act as antimetabolites or inhibit enzymes involved in DNA synthesis. nih.gov The induction of apoptosis is a key outcome of treatment with these compounds. researchgate.netnih.gov This is often mediated by the modulation of key apoptotic proteins, such as the upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Polysubstituted Indazoles

| Compound | A2780 IC₅₀ (µM) | A549 IC₅₀ (µM) | IMR32 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | T47D IC₅₀ (µM) |

|---|

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

The indazole scaffold is a versatile structure found in compounds exhibiting a wide range of antimicrobial properties. nih.govnih.gov Derivatives have been developed with activity against bacteria, fungi, and protozoa. nih.govresearchgate.net

One of the validated targets for antibacterial agents is DNA gyrase, an essential enzyme involved in bacterial DNA replication. nih.govnih.gov Novel indazole derivatives have been designed and synthesized as potent inhibitors of DNA gyrase B (GyrB). nih.govnih.gov By optimizing a pyrazolopyridone hit through structure-based drug design, researchers developed thiazolylindazoles with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens. nih.gov

The rise of antimicrobial resistance is a major global health challenge, necessitating the development of novel agents effective against resistant pathogens. nih.govnih.gov Halogenated indazole derivatives have shown promise in this area. nih.gov Specifically, certain indazole analogues designed as DNA gyrase inhibitors exhibit potent antibacterial activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Additionally, 4-bromo-1H-indazole derivatives have demonstrated potent activity against penicillin-resistant Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Activity Type | Organism | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| Antibacterial | MRSA, VRE | Indazole Analogues | Potent activity via DNA gyrase inhibition | nih.gov |

| Antifungal | Candida albicans, Aspergillus spp. | Indazole-linked Triazoles | Significant in vitro and in vivo efficacy | nih.gov |

| Antiprotozoal | Trypanosoma cruzi | Indazole N-oxide Derivatives | Interesting antichagasic activity | uchile.cl |

| Antibacterial | Penicillin-resistant S. aureus | 4-bromo-1H-indazole Derivatives | Potent inhibitory activity | nih.gov |

Indazole derivatives also show significant antifungal activity. nih.govnih.gov For example, an indazole analog with a 5-bromo substitution demonstrated significant activity against various Candida and Aspergillus species and showed excellent efficacy in a murine infection model of Candida albicans. nih.gov Furthermore, various indazole N-oxide and 2-phenyl-2H-indazole derivatives have been synthesized and evaluated for their antiprotozoal activity against parasites like Trypanosoma cruzi (the agent of Chagas disease), Leishmania species, and Entamoeba histolytica. uchile.clnih.govresearchgate.net

Anti-inflammatory Properties

While indazole derivatives as a chemical class are recognized for possessing a range of biological activities, including anti-inflammatory effects, specific scientific studies detailing the anti-inflammatory properties of 6-Bromo-4-chloro-3-iodo-1H-indazole are not available in the reviewed literature. chemenu.com The potential of this specific compound as an anti-inflammatory agent has not been characterized.

There are no available scientific data or research studies that describe the interaction of this compound with cyclooxygenase (COX) enzymes. Therefore, its role as a potential modulator of COX-1 or COX-2 pathways has not been determined.

The scientific literature lacks any information regarding the activity of this compound as a blocker of Calcium Release-Activated Calcium (CRAC) channels. Furthermore, no studies have been published that investigate its potential to stabilize mast cells, a mechanism relevant to inflammatory and allergic responses.

Other Noteworthy Biological Activities (e.g., Anti-diabetic, Antiparasitic)

Investigations into other potential therapeutic applications for this compound are not present in the current body of scientific literature. There are no specific studies reporting on the anti-diabetic or antiparasitic activities of this compound. For context, various other substituted indazole derivatives have been investigated for such properties, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Elucidation of Biological Mechanisms of Action

Due to the absence of specific studies on the biological activities of this compound, its mechanism of action has not been elucidated. Understanding the mechanistic pathways of a compound is contingent upon prior identification and characterization of its biological effects, which have not been reported for this specific molecule.

Advanced Analytical Methods for Characterization of 6 Bromo 4 Chloro 3 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 6-Bromo-4-chloro-3-iodo-1H-indazole, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The indazole core of the target molecule has two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens (Bromo, Chloro, Iodo), with carbons bonded directly to these electronegative atoms appearing at characteristic downfield shifts.

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign the ¹H and ¹³C signals and to establish the connectivity within the molecule. For instance, HMBC would show correlations between protons and carbons that are two or three bonds away, confirming the substitution pattern on the indazole ring.

Hypothetical ¹H and ¹³C NMR Data:

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H-5 | 7.8 - 8.2 | C-5: 120 - 125 |

| H-7 | 7.5 - 7.9 | C-7: 115 - 120 |

| N-H | 12.0 - 14.0 (broad s) | - |

| C-3 | - | C-3: 80 - 90 |

| C-4 | - | C-4: 130 - 135 |

| C-6 | - | C-6: 118 - 123 |

| C-3a | - | C-3a: 140 - 145 |

| C-7a | - | C-7a: 145 - 150 |

Note: This table is illustrative and based on general principles of NMR spectroscopy for halogenated indazoles. Actual values would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₃BrClIN₂. The measured mass would be compared to the calculated exact mass.

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This complex isotopic cluster for the molecular ion peak would be a key identifier for the compound. Fragmentation patterns observed in the mass spectrum would provide further structural information, showing the loss of halogen atoms or other small fragments.

Expected Molecular Ion Peaks in Mass Spectrometry:

| Isotopologue | Relative Abundance |

| [M]⁺ (containing ⁷⁹Br and ³⁵Cl) | High |

| [M+2]⁺ (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) | High |

| [M+4]⁺ (containing ⁸¹Br and ³⁷Cl) | Moderate |

Note: This table illustrates the expected complexity of the molecular ion peak due to the presence of bromine and chlorine isotopes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibration of the indazole ring would be visible as a broad band in the region of 3200-3400 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the 1300-1350 cm⁻¹ range. The C-halogen (C-Cl, C-Br, C-I) stretching vibrations would occur at lower frequencies, typically below 800 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1300 - 1350 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| C-I Stretch | ~500 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would likely be developed, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The analysis would yield a chromatogram where the target compound appears as a single, sharp peak if it is pure. The retention time of this peak would be characteristic of the compound under the specific HPLC conditions. The presence of other peaks would indicate impurities. By integrating the area of the peaks, the purity of the sample can be calculated. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Typical HPLC Parameters:

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Future Research Directions and Translational Perspectives

Targeted Design of Derivatives for Specific Biological Pathways and Receptors

The polyhalogenated nature of 6-bromo-4-chloro-3-iodo-1H-indazole provides multiple points for chemical modification, enabling the targeted design of derivatives for specific biological pathways and receptors. The indazole nucleus is a well-established pharmacophore present in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. nih.gov By strategically modifying the substituents at the bromo, chloro, and iodo positions, or by introducing new functional groups, researchers can fine-tune the compound's interaction with specific biological targets. Structure-guided drug design, as demonstrated in the development of 1H-indazole derivatives as EGFR kinase inhibitors, can be a powerful tool in this endeavor. nih.gov This approach allows for the rational design of molecules with improved potency and selectivity, as seen in the creation of multi-targeted inhibitors for angiogenic receptor tyrosine kinases. nih.gov

Advanced Computational Modeling for Rational Drug Design and Mechanism Prediction

Computational methods are becoming indispensable in modern drug discovery. nih.govemanresearch.orgrjpbr.comemanresearch.org For this compound, advanced computational modeling can play a pivotal role in accelerating the design of new derivatives and predicting their mechanisms of action. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into how these compounds interact with their biological targets at a molecular level. nih.govmdpi.com For example, molecular docking was used to predict the binding modes of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme, aiding in the understanding of their antileishmanial activity. nih.gov These computational tools can help prioritize synthetic efforts, predict potential off-target effects, and guide the optimization of lead compounds. nih.govemanresearch.orgrjpbr.comemanresearch.org

Exploration of Additional Therapeutic Areas and Biological Targets for Polyhalogenated Indazoles

While indazole derivatives have shown promise in areas like oncology and infectious diseases, the therapeutic potential of polyhalogenated indazoles such as this compound is far from fully explored. nih.govnih.gov Future research should venture into new therapeutic areas. The diverse biological activities associated with the indazole scaffold, including anti-inflammatory, antiarrhythmic, and anti-HIV properties, suggest that its polyhalogenated derivatives could be active against a wide range of diseases. nih.gov High-throughput screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic applications. The related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, indicating the potential for this class of compounds in antiviral drug development. mdpi.comchemrxiv.orgresearchgate.net

Investigation of Multi-target Activity and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that compounds often interact with multiple targets, a phenomenon known as polypharmacology. This multi-target activity can lead to enhanced therapeutic efficacy or unforeseen side effects. Investigating the polypharmacology of this compound and its derivatives is a critical area for future research. The development of multi-target inhibitors based on the indazole scaffold for cancer therapy serves as a precedent. nih.gov By systematically profiling the interactions of these compounds with a wide range of kinases and other enzymes, researchers can identify opportunities for developing drugs with synergistic effects or design out unwanted off-target activities.

Strategies for Overcoming Drug Resistance in Therapeutic Applications

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org The development of novel agents that can overcome existing resistance mechanisms is a high priority. Polyhalogenated indazoles could offer a new chemical scaffold for designing such agents. Research in this area would involve evaluating this compound derivatives against drug-resistant cell lines or pathogens. For instance, novel 4-bromo-1H-indazole derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ, showing activity against penicillin-resistant Staphylococcus aureus. nih.gov Strategies to overcome resistance may include designing compounds that inhibit efflux pumps, target alternative cellular pathways, or act as part of a combination therapy. nih.govresearchgate.net

Application in Chemical Biology and Biosensing

Beyond therapeutics, the unique properties of this compound could be harnessed for applications in chemical biology and biosensing. The halogens on the indazole ring can serve as handles for the attachment of fluorescent probes, affinity tags, or other reporter groups. This would enable the development of chemical tools to study biological processes, identify protein targets, and visualize the distribution of the compound within cells. The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds and for exploring their potential as diagnostic or imaging agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-4-chloro-3-iodo-1H-indazole, and how can purity be optimized?

- Methodology : Begin with halogenation of the indazole core. Bromination and iodination steps should be performed under controlled conditions (e.g., using N-bromosuccinimide or iodine monochloride in acidic media). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates. Final purity (>95%) is achievable through recrystallization in ethanol/water mixtures .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using -/-NMR (DMSO-) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers verify the stability of this compound under experimental conditions?

- Stability Testing : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), light (UV-Vis), and varying pH (1–13). Monitor decomposition via TLC and LC-MS.

- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) with desiccants (silica gel). Avoid prolonged exposure to moisture or DMSO solutions .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Primary Methods :

- - and -NMR (600 MHz, DMSO-) to confirm substitution patterns and halogen positions.

- X-ray crystallography (SHELXL) for absolute configuration determination. Use synchrotron radiation for heavy atoms (Br, I) to enhance data resolution .

- Supplementary : IR spectroscopy for functional group validation (e.g., N–H stretch at ~3400 cm) and GC-MS for trace impurity detection .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered halogen positions) be resolved?

- Data Collection : Optimize crystal growth using slow evaporation in dichloromethane/methanol. Collect high-resolution datasets (≤0.8 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement : Apply anisotropic displacement parameters for heavy atoms in SHELXL. Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Cross-validate with DFT-calculated electrostatic potential maps .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Experimental Design :

- Standardize assay conditions (e.g., cell lines, solvent controls, incubation times). For kinase inhibition studies, include a reference inhibitor (e.g., staurosporine) to calibrate IC values.

- Perform dose-response curves in triplicate with blinded analysis to reduce bias .

- Data Reconciliation : Use multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent polarity, residual DMSO) .

Q. How does the steric and electronic influence of halogens affect regioselectivity in further functionalization?

- Mechanistic Insight : The iodine atom at position 3 acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizability. Bromine at position 6 enhances electrophilic substitution at position 4 via electron-withdrawing effects.

- Computational Support : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices and predict reactive sites. Validate with kinetic isotope effect (KIE) studies .

Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound?

- Screening Workflow :

Cytotoxicity : MTT assay in HEK293 and HepG2 cells.

Target Engagement : Fluorescence polarization assays for kinase binding (e.g., JAK2, EGFR).

ADMET Profiling : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and hERG channel inhibition .

- Controls : Include a metabolically stable analog (e.g., 6-chloro derivative) to isolate halogen-specific effects .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield?

- Process Optimization :

- Replace column chromatography with telescoped reactions (e.g., aqueous workup followed by crystallization).

- Use in situ monitoring (ReactIR) to track intermediate formation and minimize side reactions.

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF for iodination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.